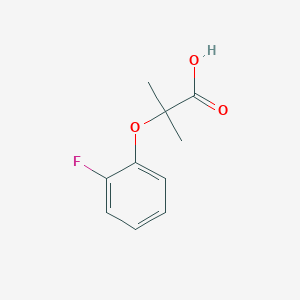

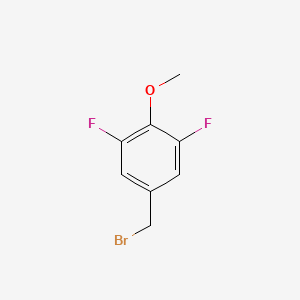

3,5-Difluoro-4-methoxybenzyl bromide

説明

The compound "3,5-Difluoro-4-methoxybenzyl bromide" is a chemical of interest due to its potential use in various chemical syntheses. While the provided papers do not directly study this compound, they do investigate related methoxybenzyl bromide derivatives and their properties, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of sodium methoxide in tetrahydrofuran and dichloromethane to produce methoxypyridine carboxylic esters , and the direct reaction of adenosine with 4-methoxybenzyl bromide in the presence of sodium hydride for the synthesis of oligoribonucleotides . These methods highlight the reactivity of methoxybenzyl bromide derivatives and their utility in constructing more complex molecules.

Molecular Structure Analysis

Structural properties of methoxy derivatives of benzyl bromide have been determined using powder X-ray diffraction data, revealing significant differences in structural properties between molecules with variations in methoxy group positioning . Additionally, X-ray diffraction studies of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman, provided detailed geometric parameters, which were in good agreement with theoretical values obtained from density functional theory .

Chemical Reactions Analysis

The reactivity of methoxybenzyl bromide derivatives is showcased in the synthesis of oligoribonucleotides, where the 4-methoxybenzyl group is introduced and later removed from the oligoribonucleotides, demonstrating its use as a protecting group . Furthermore, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid illustrates the regioselectivity and efficiency of reactions involving methoxybenzyl bromide derivatives .

Physical and Chemical Properties Analysis

Theoretical calculations of properties such as bond lengths, dipole moments, HOMO-LUMO energies, and Mulliken charges for a triazolone molecule with a methoxybenzylideneamino group were performed, providing a comparison of theoretical properties according to different basis sets . These calculations are indicative of the types of physical and chemical property analyses that could be applied to 3,5-Difluoro-4-methoxybenzyl bromide.

Relevant Case Studies

Case studies involving methoxybenzyl bromide derivatives include the synthesis of biophotonic materials, where the conformation of the central heterocyclic ring and the orientation of pendant benzene rings play a crucial role in the properties of the compounds . Another case study involves the reduction of benzylidenechromanone epoxides to produce dihydroxychromans, with the structure and supramolecular construction determined by X-ray diffraction and supported by DFT studies .

科学的研究の応用

Structural Properties

3,5-Difluoro-4-methoxybenzyl bromide exhibits unique structural properties that make it a potential building block for the synthesis of dendritic materials. Structural determination of related methoxy derivatives of benzyl bromide has shown significant differences based on the presence or absence of methoxy groups at specific positions on the aromatic ring (Pan et al., 2005).

Synthesis of Oligoribonucleotides

The 4-methoxybenzyl group, which is structurally similar to 3,5-difluoro-4-methoxybenzyl bromide, has been successfully used as a new protecting group for the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis (Takaku & Kamaike, 1982). This indicates potential applications of 3,5-difluoro-4-methoxybenzyl bromide in similar synthetic pathways.

Preparation of Ionic Liquids

Compounds with 4-methoxybenzyl group, such as 3,5-difluoro-4-methoxybenzyl bromide, have been utilized in the preparation of new low-melting ammonium-based ionic liquids with ether functionality. These ionic liquids have been characterized for their structural and thermal properties, indicating their potential utility in various applications (Kärnä et al., 2009).

Photodynamic Therapy

Derivatives of methoxybenzyl bromide have been synthesized and characterized for their photophysical properties, making them useful for applications such as photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

4-Methoxybenzyl bromide derivatives have been synthesized and evaluated for anticancer activity. This suggests the potential of 3,5-difluoro-4-methoxybenzyl bromide in the synthesis of compounds with anticancer properties (Bekircan et al., 2008).

Synthesis of Radiotracers for PET

3,5-Difluoro-4-methoxybenzyl bromide could potentially be used in the synthesis of fluorinated α-amino acids, which are intermediates in the preparation of radiotracers for positron emission tomography (PET) (Zaitsev et al., 2002).

Anti-plasmodial Activity

The 4-methoxybenzyl group, similar to 3,5-difluoro-4-methoxybenzyl bromide, has been used in the synthesis of compounds with significant anti-plasmodial activities. This indicates potential applications in antimalarial drug development (Hadanu et al., 2010).

Safety And Hazards

3,5-Difluoro-4-methoxybenzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

特性

IUPAC Name |

5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTBMXJVMUSGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590631 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-methoxybenzyl bromide | |

CAS RN |

706786-42-7 | |

| Record name | 5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)